molecular formula C27H26ClN3O4 B2896075 N-(4-chlorophenyl)-2-(6,7-dimethoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamide CAS No. 894553-66-3

N-(4-chlorophenyl)-2-(6,7-dimethoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamide

Cat. No. B2896075
CAS RN: 894553-66-3
M. Wt: 491.97
InChI Key: NKXMDLMEOYKRQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-(6,7-dimethoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C27H26ClN3O4 and its molecular weight is 491.97. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-2-(6,7-dimethoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-2-(6,7-dimethoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Aspects and Properties

Research on structurally similar isoquinoline derivatives has explored their formation of salts and inclusion compounds, revealing unique structural properties and fluorescence emissions upon interaction with specific acids and guests. This research demonstrates the potential of these compounds in developing advanced materials with tailored optical properties. For example, the study by Karmakar et al. (2007) on the structural aspects of amide-containing isoquinoline derivatives has shown how these compounds form gels or crystalline solids depending on the treatment with different mineral acids, and their host–guest complexes exhibit enhanced fluorescence emission, suggesting applications in sensing and optical devices (Karmakar, Sarma, & Baruah, 2007).

Therapeutic Applications

In the field of medicinal chemistry, novel anilidoquinoline derivatives have been synthesized and evaluated for their therapeutic efficacy against diseases such as Japanese encephalitis. The study by Ghosh et al. (2008) illustrates the significant antiviral and antiapoptotic effects of a novel anilidoquinoline derivative in vitro, suggesting its potential as a therapeutic agent against viral infections (Ghosh et al., 2008).

Luminescence and Coordination Chemistry

The fluorescent properties of compounds involving aryl amide ligands have been extensively studied, revealing their potential in the development of luminescent materials. Wu et al. (2008) synthesized lanthanide complexes with two aryl amide ligands, showcasing their suitable triplet energies and high fluorescence intensity, which are critical for applications in lighting and display technologies (Wu, Cheng, Yan, & Tang, 2008).

Antimicrobial Activity

The synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines by Deady et al. (2003) demonstrated potent cytotoxic activities against various cancer cell lines, suggesting the utility of similar compounds in designing new antimicrobial and anticancer agents (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[6,7-dimethoxy-3-[(4-methylanilino)methyl]-2-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O4/c1-17-4-8-21(9-5-17)29-15-19-12-18-13-24(34-2)25(35-3)14-23(18)31(27(19)33)16-26(32)30-22-10-6-20(28)7-11-22/h4-14,29H,15-16H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXMDLMEOYKRQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC3=CC(=C(C=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-(6,7-dimethoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamide

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